2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Vinylation: The vinyl group is introduced through a Heck reaction, where the quinoline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the diethoxycarbonyl group.
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7,8-dimethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
7,8-Dimethylquinoline: Lacks the chlorine, vinyl, and diethoxycarbonyl groups.
3-Vinylquinoline: Lacks the chlorine, dimethyl, and diethoxycarbonyl groups.
Uniqueness
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of multiple functional groups, including the chlorine atom, vinyl group, and diethoxycarbonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound notable for its unique quinoline structure. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. The following sections detail its biological properties, synthesis methods, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN1O4, with a molecular weight of approximately 361.82 g/mol. Its structure includes a chloro group at the 2-position and dimethyl groups at the 7 and 8 positions of the quinoline ring, alongside a vinyl group linked to a diethoxycarbonyl moiety.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes. Preliminary tests on this compound suggest it may possess similar antibacterial properties.
- Antifungal Activity : Quinoline-based compounds have been explored for their antifungal effects against various pathogens, including Candida species. The presence of the chloro and diethoxycarbonyl groups may enhance its antifungal efficacy.
Anticancer Potential
The quinoline scaffold is often associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression. Research findings indicate:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential for further investigation in cancer therapy.
Synthesis Methods
The synthesis of this compound can be approached through several organic reactions:
- Starting Materials : The synthesis typically begins with readily available quinoline derivatives.
-
Reactions : Key reactions may include:
- Nucleophilic substitution to introduce the chloro group.
- Alkylation steps to add methyl groups.
- Formation of the vinyl group through elimination reactions.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacological profile. Techniques commonly used include:
- Molecular Docking : To predict binding affinities with enzymes or receptors.
- In vitro Assays : To evaluate the biological activity against specific pathogens or cancer cell lines.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Chloroquinoline | Structure | Basic structure without additional substituents |
5-Methylquinoline | Structure | Contains a methyl group at position 5 |
8-Hydroxyquinoline | Structure | Hydroxyl group provides different reactivity |
The distinct combination of functional groups in this compound may confer unique biological properties not found in simpler analogs.
Properties
CAS No. |
1031928-97-8 |
---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-7,8-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-7-11(3)12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
InChI Key |
MVCZXDNSHZWBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl)C(=O)OCC |
Origin of Product |
United States |
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